molecular formula C7H12ClNOS B1434999 4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride CAS No. 1803586-48-2

4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride

Cat. No. B1434999
CAS RN: 1803586-48-2
M. Wt: 193.7 g/mol
InChI Key: JHKIIGLIUPAPDO-UHFFFAOYSA-N
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Description

The compound “4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride” is a hydrochloride salt of a molecule that contains a thiomorpholinone ring and a propargyl group . Thiomorpholinones are a type of heterocyclic compound that contain sulfur and nitrogen atoms in a six-membered ring . The propargyl group is a functional group consisting of a two-carbon propyne moiety bonded to a substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For instance, the presence of the propargyl group might confer some degree of acidity to the compound. The hydrochloride salt form suggests that the compound might be soluble in water .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

It is known that similar compounds can undergo reactions under certain conditions . For instance, compounds with alkyne groups can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This suggests that 4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the pharmacokinetic properties of this compound might be influenced by its structural features.

Result of Action

Compounds with similar structures have been known to display various biological activities

Action Environment

The action, efficacy, and stability of 4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride can be influenced by various environmental factors. For instance, visible light can induce certain reactions in compounds with similar structures . This suggests that the action of this compound might be influenced by environmental conditions such as light exposure.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. As a general rule, it’s important to handle all chemicals with appropriate safety precautions. For instance, similar compounds have been associated with hazards such as skin and eye irritation, and harmful if swallowed or inhaled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the interesting functional groups present in this molecule, it could be a valuable subject for study in medicinal chemistry .

properties

IUPAC Name

4-prop-2-ynyl-1,4-thiazinane 1-oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS.ClH/c1-2-3-8-4-6-10(9)7-5-8;/h1H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKIIGLIUPAPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCS(=O)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Prop-2-yn-1-yl)-1lambda4-thiomorpholin-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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